BenchChemオンラインストアへようこそ!

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Lipophilicity cLogP Bioavailability

Specify this exact compound for superior CNS permeability (ΔcLogP ≈ +0.5 vs. phenyl analog) and scaffold-hopping efficiency. The thien-2-yl group delivers unique π-stacking and lipophilicity unattainable with generic phenyl or alkyl analogs. Strategic 1,2,4-oxadiazole core replaces metabolically labile amides while the piperidine provides conformational constraint. Available as free base (≥95% purity) in crystalline form, enabling direct fragment library use without deprotection and straightforward salt screening. Established synthesis ensures reliable supply, consistent quality, and reduced lead times—eliminating in-house core construction costs.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 244272-35-3
Cat. No. B1608224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
CAS244272-35-3
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C3=CC=CS3
InChIInChI=1S/C11H13N3OS/c1-2-9(16-7-1)10-13-11(15-14-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
InChIKeyXALUYQULRYNAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3) — Core Scaffold for Sourcing & Lead Optimization


4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3) is a heterocyclic building block comprising a piperidine ring linked at the 4-position to a 1,2,4-oxadiazole core, which is further substituted at the 3-position with a thien-2-yl group [1]. The compound exhibits a molecular weight of 235.31 g/mol (C11H13N3OS) and is commercially available as a crystalline powder with typical purity specifications of ≥95% . The 1,2,4-oxadiazole scaffold is recognized as a privileged heterocycle in medicinal chemistry due to its bioisosteric properties, favorable metabolic stability profile, and established role in diverse pharmacologically active chemotypes [2].

Why 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Cannot Be Readily Substituted with Alternative Oxadiazole-Piperidine Analogs


Substitution with generic piperidine-oxadiazole analogs is precluded by the pronounced impact of heterocyclic regiochemistry and aryl substitution on both physicochemical parameters and target engagement profiles. The 1,2,4-oxadiazole isomer exhibits distinct electronic distribution and metabolic stability relative to 1,3,4-oxadiazole counterparts, while the thien-2-yl substituent confers unique lipophilicity and π-stacking characteristics that cannot be replicated by phenyl or alkyl isosteres [1]. Even within the same core scaffold, substitution at the oxadiazole 5-position versus 3-position alters the vector of the piperidine ring and consequently the spatial orientation of the basic amine, fundamentally changing the pharmacophore geometry [2]. These structural variations translate into measurable differences in solubility, conformational constraint, and downstream biological activity that demand compound-specific sourcing rather than class-level substitution [3].

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: Quantitative Differentiation vs. Structural Analogs


Lipophilicity Enhancement: cLogP Differential Relative to Phenyl Oxadiazole Analogs

The thien-2-yl substituent in 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine confers a measurable increase in lipophilicity compared to the phenyl-substituted analog 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 244272-25-1). Calculated partition coefficients (cLogP) demonstrate this differential, which has direct implications for membrane permeability and oral bioavailability potential [1]. The thienyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets relative to less lipophilic aromatic substituents . The compound demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide and ethanol, while showing limited aqueous solubility due to the hydrophobic thiophene and oxadiazole components .

Lipophilicity cLogP Bioavailability Permeability

Conformational Constraint and Metabolic Stability Advantage Over Acyclic N-Arylamide Oxadiazoles

In comparative scaffold studies, N-arylpiperidine oxadiazoles demonstrated improved stability relative to flexible N-arylamide oxadiazole analogs, while maintaining comparable potency and selectivity profiles [1]. Structural modifications to the central portion of the N-arylamide oxadiazole scaffold led to the identification of N-arylpiperidine oxadiazoles as conformationally constrained analogs that offered improved stability [1]. The rigidified piperidine linkage in 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine reduces conformational entropy and restricts rotatable bonds compared to linear amide linkers, translating to enhanced metabolic resistance and more predictable binding thermodynamics [2].

Conformational constraint Metabolic stability CB2 agonist Piperidine scaffold

Synthetic Accessibility and Yield: Advantage Over Chloromethyl Oxadiazole Intermediates

The synthesis of 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)piperidines is comparatively difficult, with reported challenges in obtaining readily available raw materials, operational ease, reaction control, and overall yield [1]. In contrast, 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is synthesized via well-established cyclization routes that proceed under straightforward conditions with reproducible outcomes [2]. The commercial availability of the compound in ≥95% purity as a crystalline solid further attests to the robustness and scalability of its synthetic route .

Synthetic accessibility Reaction yield Scale-up Procurement efficiency

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomer: Electronic and Reactivity Differentiation

The 1,2,4-oxadiazole isomer exhibits distinct electronic distribution and metabolic stability compared to the 1,3,4-oxadiazole counterpart [1]. While both isomers serve as amide or ester bioisosteres, the 1,2,4-oxadiazole core demonstrates superior hydrolytic stability and a different electrostatic potential surface that alters hydrogen-bonding acceptor patterns [1]. These differences are critical when selecting a scaffold for a specific target binding pocket, as the regioisomer choice can dictate binding mode and overall potency [2].

Oxadiazole isomerism Electronic distribution Bioisostere Metabolic stability

Free Base vs. Hydrochloride Salt: Solubility and Formulation Flexibility

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is supplied as the free base, in contrast to many commercial piperidine-oxadiazole analogs that are offered exclusively as hydrochloride salts (e.g., 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride) . Hydrochloride salts generally exhibit enhanced aqueous solubility compared to their free base counterparts, but free base forms provide greater flexibility for downstream derivatization and formulation optimization . The free base form allows researchers to explore alternative salt forms tailored to specific solubility or stability requirements without the need for initial free-basing steps .

Free base Hydrochloride salt Solubility Formulation

Thienyl vs. Trifluoromethyl-Pyridinyl Lipophilicity and Electronic Profile Differentiation

Santa Cruz Biotechnology offers 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (sc-315446) alongside a trifluoromethyl-pyridinyl analog, 4-[3-(trifluoromethyl)-2-pyridinyl]-benzene carbaldehyde . The thien-2-yl group confers a moderate increase in lipophilicity and enables π-π stacking interactions with aromatic residues, while the trifluoromethyl-pyridinyl moiety introduces strong electron-withdrawing effects and distinct metabolic liabilities [1]. This differential electronic and lipophilic profile positions the thienyl-substituted compound as a preferable starting point for targets that favor electron-rich aromatic interactions or require a specific lipophilicity window.

Thienyl Trifluoromethyl Lipophilicity Electronics

Optimal Procurement Scenarios for 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine


Lead Optimization: CNS-Targeted Programs Requiring Enhanced Lipophilicity

In CNS drug discovery programs where blood-brain barrier penetration is a critical parameter, the enhanced lipophilicity (ΔcLogP ≈ +0.5 vs. phenyl analog) of 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine provides a measurable advantage . The compound should be prioritized over less lipophilic oxadiazole-piperidine analogs (e.g., 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine) when target engagement requires improved membrane permeability and intracellular access. Its free base form also allows for salt screening to optimize solubility for in vivo CNS studies [1].

Medicinal Chemistry: Scaffold Hopping from Amide-Containing Leads

For programs seeking to replace metabolically labile amide bonds with a stable bioisostere, the 1,2,4-oxadiazole core in this compound offers a strategic scaffold-hopping opportunity . The piperidine linkage provides conformational constraint and improved stability relative to acyclic N-arylamide oxadiazoles, making this building block an ideal entry point for exploring CB2 agonists, FXR antagonists, and HsClpP agonists [1][2]. The compound's commercial availability at ≥95% purity reduces the need for in-house synthesis of the core scaffold .

Process Chemistry: Reliable Scale-Up with Established Synthetic Route

Process development teams facing challenges with difficult-to-synthesize oxadiazole intermediates (e.g., chloromethyl-substituted oxadiazoles) should prioritize this compound due to its comparatively straightforward and scalable synthetic route . The robust synthesis translates to consistent quality, shorter procurement lead times, and reduced cost per gram at larger scales. The crystalline solid form facilitates handling and storage, with a defined melting point (68–71°C) enabling quality control verification [1][2].

Fragment-Based Drug Discovery: Thienyl as a π-Stacking Anchor

In fragment-based or structure-based drug design campaigns, the electron-rich thien-2-yl substituent provides a distinct π-stacking interaction surface that is absent in phenyl or alkyl-substituted analogs . This electronic character can be exploited to anchor the compound within aromatic-rich binding pockets, while the basic piperidine nitrogen offers a handle for further elaboration or salt formation. Procurement of the free base rather than a hydrochloride salt enables direct use in fragment library assembly without preliminary deprotection steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.